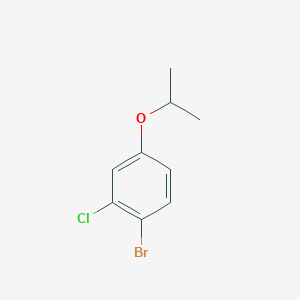

1-Bromo-2-chloro-4-isopropoxybenzene

Overview

Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves electrophilic aromatic substitution reactions, as seen in the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water . Similarly, the synthesis of 1-bromo-2,4-difluorobenzene from m-phenylene diamine through the Schiemann reaction and subsequent bromination is another example of halogenated benzene derivative synthesis . These methods highlight the reactivity of the benzene ring and the ability to introduce various substituents, including bromo and chloro groups, which could be applicable to the synthesis of this compound.

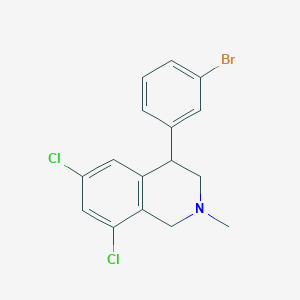

Molecular Structure Analysis

The molecular structure of halogenated benzenes can significantly influence their physical properties and reactivity. For instance, the study of dibromobenzenes revealed that the melting points of these compounds are consistent with molecular symmetry and the presence of halogen bonds . The X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes showed that despite chemical similarities, the packing motifs can be highly variable, influenced by Br...Br interactions and hydrogen bonds . These findings suggest that the molecular structure of this compound would also be influenced by similar intermolecular interactions.

Chemical Reactions Analysis

Halogenated benzenes can undergo various chemical reactions, including isomerization and substitution. The isomerization of styrylbenzene derivatives in strong base conditions was studied, revealing the kinetic stability of different isomers and their potential as probes for amyloid plaques in Alzheimer's disease . This indicates that this compound could also exhibit isomerization under certain conditions, which may affect its reactivity and applications.

Physical and Chemical Properties Analysis

The physical properties of halogenated benzenes, such as melting points and crystal structures, are influenced by molecular symmetry and intermolecular interactions. For example, the melting relations in isomeric dibromobenzenes are related to their crystal structures and the frequency of halogen bonds . The presence of halogen atoms can also affect the volatility and solubility of these compounds, as seen in the study of chlorobenzene and bromobenzene, which crystallize with very similar structures and are suitable as phase change materials for cold storage applications . These insights can be extrapolated to predict the physical and chemical properties of this compound, such as its melting point, solubility, and potential applications in phase change materials.

Scientific Research Applications

End-Quenching in Polymer Synthesis

One significant application of halogenated alkoxybenzenes, closely related to 1-Bromo-2-chloro-4-isopropoxybenzene, is in the end-quenching of polyisobutylene polymerizations. Research by Morgan, Martínez-Castro, and Storey (2010) demonstrates the use of alkoxybenzenes for direct chain-end functionalization in TiCl4-catalyzed quasiliving polymerizations. This process is crucial for synthesizing polymers with specific end-group functionalities, enhancing their utility in various industrial applications (Morgan, N. Martínez-Castro, & R. Storey, 2010).

Structural Determinants in Chemical Compounds

Another study by Pigge, Vangala, and Swenson (2006) focuses on the structural determinants in halogenated compounds, indicating the importance of halogen bonding in defining the structural attributes of chemical entities. Although not directly related to this compound, the insights from this study can be extrapolated to understand how halogen substituents influence molecular architecture and reactivity (F. Pigge, V.R. Vangala, & D. Swenson, 2006).

Inhibitors for SARS-CoV-2

El Idrissi et al. (2021) investigated the chemical reactivity of halogenated vinylbenzenes in [3+2] cycloaddition reactions, highlighting their potential as Mpro-SARS-CoV-2 inhibitors. This study illustrates the broader application of halogenated compounds, including this compound, in medicinal chemistry and as potential pharmaceutical agents (M. El Idrissi et al., 2021).

Environmental and Safety Applications

The study of halogenated phenols' thermal degradation, including compounds similar to this compound, is critical for understanding the formation of hazardous byproducts like dioxins and furans. Research by Evans and Dellinger (2006) sheds light on the conditions under which these toxic compounds are formed, emphasizing the environmental and safety considerations when handling or disposing of such chemicals (Catherine S. Evans & B. Dellinger, 2006).

Safety and Hazards

The safety information for 1-Bromo-2-chloro-4-isopropoxybenzene indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Target of Action

1-Bromo-2-chloro-4-isopropoxybenzene is a chemical compound used as an intermediate in organic syntheses . The primary targets of this compound are the molecules it interacts with during these syntheses.

Mode of Action

The compound is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the compound undergoes transmetalation, a reaction where an organometallic compound transfers a ligand to another metal .

Biochemical Pathways

The Suzuki–Miyaura coupling is a key biochemical pathway involving this compound. It’s a process that conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This pathway is crucial in the synthesis of various organic compounds.

Pharmacokinetics

These properties are often influenced by factors such as the compound’s molecular weight, solubility, and stability .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling process . This leads to the synthesis of various organic compounds, contributing to diverse chemical reactions and products.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s slightly soluble in water , which can affect its distribution and reactivity in aqueous environments. Additionally, it should be stored in a cool, dry, and well-ventilated place to maintain its stability .

properties

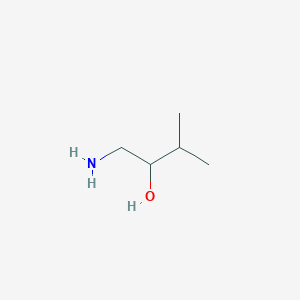

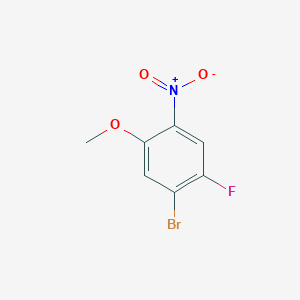

IUPAC Name |

1-bromo-2-chloro-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQWLZQIHOTRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288926 | |

| Record name | 1-Bromo-2-chloro-4-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313545-46-9 | |

| Record name | 1-Bromo-2-chloro-4-isopropoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313545-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloro-4-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)